molecular formula C20H33N3 B3852769 1-(2-phenylethyl)-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine

1-(2-phenylethyl)-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine

Cat. No. B3852769
M. Wt: 315.5 g/mol
InChI Key: AFOYOSZCHNNUIA-UHFFFAOYSA-N
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Description

The compound “1-(2-phenylethyl)-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine” is a complex organic molecule that contains phenyl (a derivative of benzene), ethyl (a two-carbon chain), and piperidinyl (a six-membered ring containing nitrogen) groups .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a phenylethyl group attached to a piperidinyl group. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

As an organic compound containing a nitrogen, this molecule might participate in various chemical reactions, including but not limited to nucleophilic substitutions, eliminations, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for studying this compound would depend on its potential applications. If it shows promise in areas like medicine or materials science, further studies could be conducted to optimize its properties and evaluate its effectiveness .

properties

IUPAC Name

1-(2-phenylethyl)-N-(2-piperidin-1-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3/c1-3-7-19(8-4-1)9-15-23-16-10-20(11-17-23)21-12-18-22-13-5-2-6-14-22/h1,3-4,7-8,20-21H,2,5-6,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOYOSZCHNNUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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